molecular formula C11H11ClN2O3 B2933345 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole CAS No. 696604-74-7

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2933345
CAS No.: 696604-74-7
M. Wt: 254.67
InChI Key: MGHSHFKWIHAXBS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a key chemical intermediate in organic and medicinal chemistry research. This compound belongs to the 1,3,4-oxadiazole family, a class of heterocycles recognized for their significant potential in pharmaceutical development . The structure integrates a 1,3,4-oxadiazole ring with a 3,4-dimethoxyphenyl moiety and a reactive chloromethyl group, making it a versatile building block for the synthesis of more complex molecules. The primary research application of this compound is as a synthetic precursor. The chloromethyl side chain is a reactive handle that facilitates further chemical transformations, particularly in nucleophilic substitution reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Its physical properties include a molecular formula of C12H13ClN2O3 and a molecular weight of 268.70 g/mol . 1,3,4-Oxadiazole derivatives, in general, have been extensively studied and display a broad spectrum of biological activities in scientific research, including anticancer, antibacterial, antifungal, and anti-inflammatory effects . Researchers value this compound for its utility in constructing novel chemical entities aimed at exploring these and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-14-13-10(6-12)17-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHSHFKWIHAXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides or carboxylic acids.

Scientific Research Applications

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dimethoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 5

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
  • Structure : Position 5 has a 4-fluorophenyl group (electron-withdrawing).
  • Synthesis : Synthesized in 92% yield via cyclization and chloromethylation .
  • Activity : Fluorine enhances lipophilicity and metabolic stability, making it suitable for pesticidal applications .
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)
  • Structure : Position 5 has a nitro group (strong electron-withdrawing).
  • Activity : Demonstrates CNS depressant activity due to nitro-group-induced polarity, enabling blood-brain barrier penetration .
  • Key Difference : Nitro groups may increase toxicity, limiting therapeutic utility compared to the safer methoxy substituents in the target compound .
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole
  • Structure : Position 5 includes sulfonyl groups (electron-withdrawing).
  • Activity: Exhibits EC50 values of 1.98 μg/mL against Xanthomonas axonopodis (Xac), outperforming commercial pesticides .
  • Key Difference: Sulfonyl groups enhance antibacterial activity but reduce solubility in non-polar solvents compared to methoxy groups .

Substituent Effects at Position 2

2-(3,4-Dimethoxybenzyl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole (5m)
  • Structure : Position 2 has a 3,4-dimethoxybenzyl group instead of chloromethyl.
  • Physical Properties : Melting point 78–80°C, lower than many chloromethyl analogs due to reduced crystallinity .
  • Activity : The benzyl group improves binding to poly(ADP-ribose) polymerase (PARP), relevant in breast cancer therapy .
  • Key Difference : Chloromethyl offers synthetic flexibility for further modifications, unlike the fixed benzyl group .
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107)
  • Structure : Position 2 has a 4-chlorophenyl group.
  • Activity : Shows 95.37% growth inhibition against leukemia cell lines (MCF7, PC-3) at 10⁻⁵ M .
  • Key Difference : The chlorophenyl group enhances cytotoxicity but may increase off-target effects compared to the chloromethyl group .
Anticancer Activity
  • Target Compound : The 3,4-dimethoxyphenyl group may synergize with chloromethyl to inhibit cancer cell proliferation, though specific data are lacking.
  • Similar Compound: 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87) shows 95.70% growth inhibition against SNB-75 (CNS cancer) .
  • Key Insight : Methoxy groups enhance DNA intercalation, while chloromethyl may improve membrane permeability .
Anti-inflammatory Activity
  • Target Compound : Likely effective due to the 3,4-dimethoxyphenyl group, which in compound 12 reduces edema by 60–70% .
  • Similar Compound: 2-(3,4-Dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole (12) outperforms ibuprofen in safety and lipid peroxidation reduction .
Antimicrobial Activity
  • Target Compound: Limited data, but methoxy groups may hinder bacterial adhesion.
  • Similar Compound: 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole dithiocarbamate shows moderate activity against E. coli .

Physicochemical Properties

Property Target Compound 5-(4-Fluorophenyl) Analog 5-(4-Nitrophenyl) Analog
Molecular Weight ~264.68 g/mol 239.62 g/mol 277.65 g/mol
Melting Point Not reported Not reported 138–140°C
Lipophilicity (LogP) ~2.5 (estimated) ~2.8 ~3.1

Biological Activity

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 36770-18-0

Structure

The compound features a chloromethyl group and a dimethoxyphenyl moiety attached to the oxadiazole ring, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of oxadiazoles, including this compound, showed significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the cell type .
  • Antimicrobial Studies :
    • In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Inflammation Modulation :
    • Research indicated that oxadiazole derivatives could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AnticancerHeLa (cervical cancer)25
AntimicrobialStaphylococcus aureus30
AntimicrobialEscherichia coli40
Anti-inflammatoryMacrophagesN/A

Q & A

Q. What synthetic methodologies are optimized for preparing 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, and what are critical reaction conditions?

The compound is typically synthesized via cyclization of acid hydrazides with chloroacetic acid in phosphoryl chloride (POCl₃). Key steps include:

  • Refluxing equimolar chloroacetic acid and the appropriate acid hydrazide in POCl₃ for 5–6 hours.
  • Neutralization with NaOH (pH 6–7) to precipitate the product.
  • Purification via column chromatography (n-hexane:EtOAc, 7:1) to achieve moderate yields (40–60%) . Variations in substituents on the phenyl ring require adjustments in hydrazide precursors, as seen in derivatives with 4-chlorophenyl or 3,4-dimethoxyphenyl groups .

Q. How is structural characterization of this oxadiazole derivative performed, and what spectroscopic data are definitive?

Characterization relies on:

  • ¹H/¹³C NMR : Distinct signals for the chloromethyl group (δ ~5.09 ppm, singlet) and aromatic protons (e.g., δ 7.29–7.97 ppm for thiophene-substituted analogs). The 3,4-dimethoxyphenyl group shows methoxy peaks at δ ~3.8 ppm .
  • Mass spectrometry : Molecular ion peaks aligning with the molecular weight (e.g., m/z 274.06 for C₉H₅Cl₂N₃O₃ derivatives) .
  • Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.4% theoretical values .

Q. What preliminary biological screening models are used to evaluate anti-inflammatory activity?

  • Carrageenan-induced paw edema (rat model) : Compounds are administered intraperitoneally (20 mg/kg), and edema reduction is measured at 3–4 hours post-injection. Activity is compared to indomethacin (64.3% inhibition). Derivatives with 3,4-dimethoxyphenyl substitution show 59.5–61.9% inhibition, indicating significant potency .
  • Ulcerogenicity assessment : Gastric mucosa damage is quantified after oral administration (60 mg/kg). Cyclized oxadiazoles exhibit low ulcer indices (0.58–0.83) compared to indomethacin (2.67) .

Advanced Research Questions

Q. How do substituents at the 5th position of the oxadiazole ring influence quantitative structure-activity relationships (QSAR) in anti-inflammatory applications?

  • Electron-donating groups (e.g., 3,4-dimethoxy) : Enhance anti-inflammatory activity by improving solubility and interaction with cyclooxygenase (COX) active sites.
  • Halogen substituents (e.g., 4-chlorophenyl) : Increase lipophilicity, enhancing membrane permeability. QSAR models suggest a parabolic relationship between logP (octanol-water partition coefficient) and activity, with optimal logP ~3.2 . Molecular docking studies against COX-2 (PDB: 5KIR) can validate binding modes .

Q. What crystallographic data elucidate the compound’s solid-state conformation and intermolecular interactions?

  • Crystal system : Monoclinic (space group C2/c) with unit cell parameters: a = 19.215 Å, b = 22.847 Å, c = 14.933 Å, β = 121.25°, V = 5605 ų .
  • Intermolecular interactions : Hydrogen bonding between the oxadiazole N-atom and methoxy O-atoms stabilizes the lattice. π-π stacking of aromatic rings contributes to planarity .

Q. How are contradictions in biological activity data resolved across studies?

  • Dose-response validation : Re-test compounds at varying doses (e.g., 10–50 mg/kg) to identify optimal efficacy-toxicity windows.
  • Cell-line specificity : For anticancer studies, discrepancies in growth inhibition (e.g., 53.35% vs. 95.7% in SNB-75 CNS cancer cells) may arise from variations in ATP-binding cassette (ABC) transporter expression, requiring efflux pump inhibition assays .
  • Standardization of assays : Use uniform protocols (e.g., MTT assay for cytotoxicity, MIC for antibacterial tests) to minimize inter-lab variability .

Q. What mechanistic insights explain the dual anti-inflammatory and antibacterial activity of this compound?

  • COX-2 inhibition : The oxadiazole core interacts with Tyr-385 and Ser-530 residues in COX-2, reducing prostaglandin synthesis .
  • Bacterial membrane disruption : The chloromethyl group enhances penetration into Gram-positive bacteria (e.g., S. aureus), disrupting cell wall synthesis. MIC values range from 12.5–25 mg/mL .

Methodological Considerations

Q. What strategies mitigate byproduct formation during synthesis?

  • Controlled stoichiometry : Use 1.2 equivalents of chloroacetic acid to minimize unreacted hydrazide.
  • Temperature modulation : Maintain reflux at 110–120°C to prevent side reactions (e.g., oxidation of dimethoxyphenyl groups) .

Q. How is molecular docking optimized to predict binding affinity for novel oxadiazole derivatives?

  • Ligand preparation : Assign partial charges using AM1-BCC method (OpenEye Toolkit).
  • Grid generation : Focus on COX-2 active site (20 ų box centered on Arg-120).
  • Scoring functions : Use AutoDock Vina’s hybrid scoring (force field + empirical terms) to rank poses .

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